molecular formula C12H17N3O2 B1427124 1-Ethyl-4-(3-nitro-phenyl)-piperazine CAS No. 943189-24-0

1-Ethyl-4-(3-nitro-phenyl)-piperazine

Cat. No. B1427124
M. Wt: 235.28 g/mol
InChI Key: DBFXVOLMGLPKMW-UHFFFAOYSA-N
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Patent
US08759517B2

Procedure details

A mixture of 1-fluoro-3-nitrobenzene (3.2 mL, 29.7 mmol) and N-ethyl-piperazine (7.6 mL, 59.4 mmol, 2 equiv) is heated to reflux and stirred for 117 h. The reaction mixture is allowed to cool to RT and diluted with H2O (40 mL) and DCM/MeOH (9:1, 80 mL). The aqueous layer is separated and extracted with DCM/MeOH (9:1). The organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (DCM/MeOH, 1:0→95:5) affords the title compound as a brown oil: ESI-MS: 236.0 [MH]+; tR=2.49 min (purity: 99%, system 1); TLC: Rf=0.26 (DCM/MeOH, 95:5).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
DCM MeOH
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[CH2:11]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[CH3:12]>O.C(Cl)Cl.CO>[CH2:11]([N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=2)[CH2:15][CH2:14]1)[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)N1CCNCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
DCM MeOH
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 117 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/MeOH (9:1)
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel column chromatography (DCM/MeOH, 1:0→95:5)

Outcomes

Product
Details
Reaction Time
117 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.